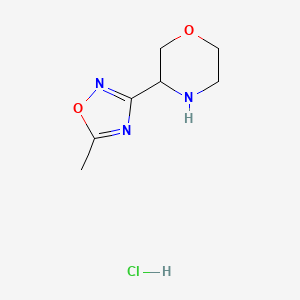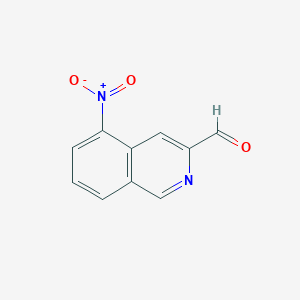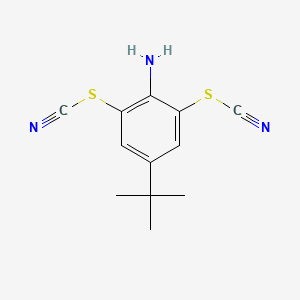
4-tert-Butyl-2,6-bis-thiocyanato-phenylamine
Übersicht
Beschreibung
4-tert-Butyl-2,6-bis-thiocyanato-phenylamine is a chemical compound with the CAS Number: 1421312-04-0 . It has a molecular weight of 263.39 and a molecular formula of C12H13N3S2 . It is a light yellow solid and is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a light yellow solid . The compound has a molecular weight of 263.39 and a molecular formula of C12H13N3S2 . The storage temperature is 0-5°C . Unfortunately, the boiling point and other physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
- The synthesis of aromatic diamine monomers like 4-[(4′-tert-butyl)phenyl]-2,6-bis(4-aminophenyl)pyridine (BPAP) has been reported, leading to the development of poly(pyridine–imide)s with good solubility and thermal stability, indicating potential applications in high-performance polymers due to the presence of tert-butyl group and rigid triphenylpyridine units. These polymers exhibited fluorescent properties, suggesting uses in optoelectronic devices (Lu et al., 2014).
Coordination Chemistry and Catalysis
- Coordination chemistry involving dinucleating P2N2S ligands with cationic palladium complexes highlights the synthesis of dinuclear palladium thiophenolate complexes. These complexes have been found to catalyze vinyl-addition polymerization of norbornene, showcasing their potential in catalytic applications (Siedle et al., 2007).
Optical and Electronic Materials
- The incorporation of tert-butyl groups into polyimides derived from unsymmetric diamines has shown to result in materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These properties suggest applications in electronics where low dielectric materials are advantageous (Chern & Tsai, 2008).
- Ambipolar, multi-electrochromic polypyromellitimides and polynaphthalimides containing di(tert-butyl)-substituted bis(triarylamine) units have been synthesized, displaying high glass transition temperatures, thermal stability, and multi-electrochromic behaviors. These materials could find uses in electrochromic devices and other applications requiring ambipolar charge transport (Wang & Hsiao, 2014).
Steric Effects and Surface Reactions
- Studies on steric effects in the reaction of aryl radicals with surfaces have provided insights into how bulky substituents, such as tert-butyl groups, influence the grafting efficiency and layer formation on surfaces. This research has implications for surface chemistry and materials science, particularly in developing coatings and functionalized surfaces (Combellas et al., 2009).
Eigenschaften
IUPAC Name |
(2-amino-5-tert-butyl-3-thiocyanatophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-12(2,3)8-4-9(16-6-13)11(15)10(5-8)17-7-14/h4-5H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGZKDBHVGQLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC#N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


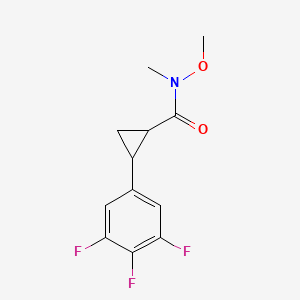
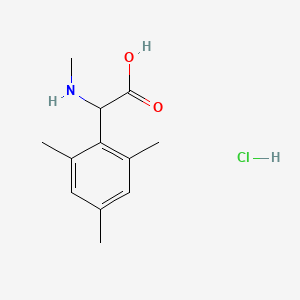
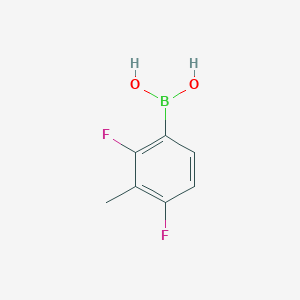
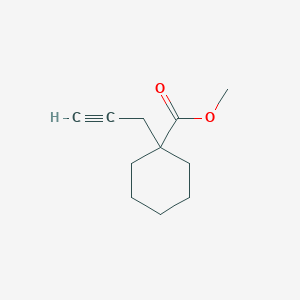

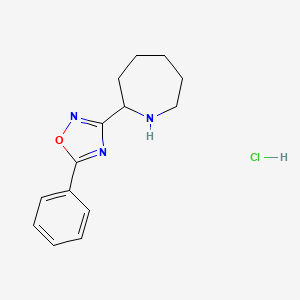
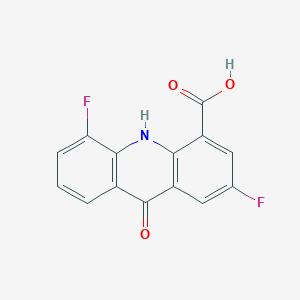
![[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1471156.png)
![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)

![Methyl 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B1471161.png)
